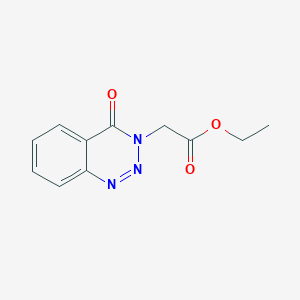

![molecular formula C9H12N2O2 B2367038 7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1554316-81-2](/img/structure/B2367038.png)

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 1260879-61-5 . It has a molecular weight of 137.18 and is stored in a refrigerator . The compound is in liquid form at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting compounds are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The InChI code for “7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is 1S/C7H11N3/c1-6-2-4-8-7-3-5-9-10(6)7/h3,5-6,8H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Synthesis of Tetrahydropyrazolo Compounds The synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo compounds involves a multi-step process, starting from the addition of a primary alkylamine to methyl acrylate. This pathway results in the creation of a library of carboxamides with very good yields. This process is essential for developing compounds with potential pharmacological applications (Lombar et al., 2014).

Heterocyclic Compound Formation Cyclocondensation reactions involving methylpyrazol-3-amine with unsaturated arylaliphatic carboxylic acid derivatives lead to the formation of dihydropyrazolo compounds. These reactions result in the creation of complex structures, including dipyrazolo compounds, showcasing the chemical versatility and potential for creating diverse molecular structures (Lipson et al., 2006).

Biological Activity and Applications

Potential for Hypertensive Activity The synthesis of oxadiazole derivatives containing the pyrano[2,3-b]pyridine moiety, starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, results in compounds anticipated to exhibit hypertensive activity. This application suggests the therapeutic potential of these compounds in managing blood pressure-related health conditions (Kumar & Mashelker, 2007).

Carbo-Cyclocondensation Reactions for Tetrahydropyrazolo Compounds Carbo-cyclocondensation reactions of substituted 5-aminopyrazoles with benzylidene acetone lead to the synthesis of tetrahydropyrazolo compounds. These reactions under ultrasonic initiation enhance the rate and yield of the desired products, indicating the utility of these compounds in various chemical synthesis processes (Orlov & Sidorenko, 2012).

Antimicrobial and Antimycobacterial Activities Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid, have shown promising antimycobacterial activity, indicating their potential as therapeutic agents against microbial infections. This discovery opens up new avenues for the use of these compounds in treating diseases caused by bacteria (Sidhaye et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-2-4-8-7(9(12)13)5-10-11(6)8/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCRCKQEQYEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=NN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

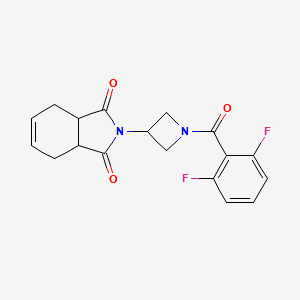

![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)

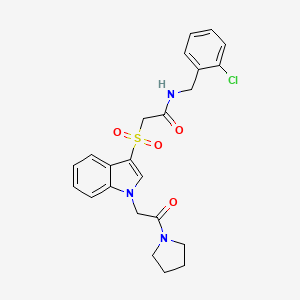

![(S)-2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid hydrochloride](/img/structure/B2366956.png)

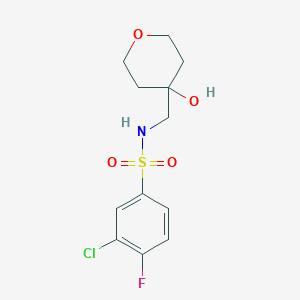

![2-(2-Azaspiro[3.3]heptan-6-yl)acetic acid;hydrochloride](/img/structure/B2366959.png)

![N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2366961.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2366962.png)

![3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2366965.png)

![N-(3-cyano-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2366967.png)

![N-(4-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2366968.png)

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)